

Technical Guide: Synthesis and Isotopic Validation of Fluanisone-d4

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Compound of Interest

Compound Name: Fluanisone-d4

CAS No.: 1794737-47-5

Cat. No.: B586966

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Part 1: Core Directive & Strategic Overview

The Bioanalytical Imperative

In the high-throughput quantification of antipsychotics like Fluanisone (haloanisone) via LC-MS/MS, the use of a structural analog as an internal standard (IS) is insufficient. Matrix effects—specifically ion suppression caused by co-eluting phospholipids in plasma—can compromise assay accuracy.

Fluanisone-d4 (Piperazine-3,3,5,5-d4) represents the "Gold Standard" for bioanalysis. Unlike methoxy-d3 labeling (susceptible to metabolic O-demethylation) or aromatic deuteration (susceptible to H/D exchange), the inclusion of four deuterium atoms on the piperazine ring ensures:

- **Metabolic Stability:** The label remains intact during Phase I metabolism.
- **Co-elution:** Perfect retention time matching with the analyte to compensate for matrix effects.

- Mass Shift (+4 Da): Sufficient separation to avoid isotopic interference (cross-talk) from the M+4 isotope of the native drug.

Retrosynthetic Analysis

The synthesis is designed as a convergent pathway to maximize isotopic yield and minimize the handling of expensive deuterated intermediates.

- Disconnection: The strategic bond break occurs at the tertiary amine of the piperazine ring.
- Fragment A (Electrophile): 4-Chloro-4'-fluorobutyrophenone (Commercial standard).
- Fragment B (Nucleophile - Isotopically Labeled): 1-(2-Methoxyphenyl)piperazine-3,3,5,5-d₄.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of the Deuterated Precursor

Objective: Synthesize 1-(2-Methoxyphenyl)piperazine-3,3,5,5-d₄. Rationale: Direct cyclization of the aniline with a labeled bis-alkylating agent is more atom-economical than attempting to deuterate a pre-formed piperazine ring.

Reagents

- Starting Material: 2-Methoxyaniline (o-Anisidine) [CAS: 90-04-0]
- Isotopic Reagent: Bis(2-chloroethyl)amine-d₄ hydrochloride (or Bis(2-bromoethyl)amine-d₄)
- Solvent: n-Butanol or Diethylene glycol monomethyl ether (Diglyme)
- Base: Potassium Carbonate (

)[1]

Step-by-Step Methodology

- Charge: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend Bis(2-chloroethyl)amine-d₄ HCl (10.0 mmol) and 2-Methoxyaniline (10.0 mmol) in n-Butanol (30 mL).

- Basify: Add anhydrous (22.0 mmol) to the suspension.
- Cyclization: Heat the mixture to reflux () under an inert nitrogen atmosphere. Maintain reflux for 24–30 hours.
 - Mechanism Note: This proceeds via a double mechanism. The aniline nitrogen attacks the first chloroethyl arm, followed by an intramolecular closure.
- Work-up: Cool to room temperature. Filter off the inorganic salts (, excess carbonate).
- Concentration: Evaporate the n-Butanol under reduced pressure.
- Purification: Dissolve the residue in dilute and wash with Ethyl Acetate (to remove unreacted aniline). Basify the aqueous layer with (pH > 12) and extract with Dichloromethane (DCM).
- Isolation: Dry the DCM layer over , filter, and concentrate to yield the crude 1-(2-Methoxyphenyl)piperazine-d4.
 - Yield Expectation: 55–65%^[2]
 - Checkpoint: Verify absence of aromatic protons in the piperazine region via H-NMR.

Phase 2: Convergent Coupling (The Fluanisone Core)

Objective: Alkylation of the deuterated piperazine with the butyrophenone tail.

Reagents

- Nucleophile: 1-(2-Methoxyphenyl)piperazine-d4 (from Phase 1)

- Electrophile: 4-Chloro-4'-fluorobutyrophenone [CAS: 3874-54-2]
- Catalyst: Potassium Iodide (KI) - Essential for Finkelstein activation
- Base:
or Triethylamine (
)
- Solvent: Methyl Ethyl Ketone (MEK) or DMF

Step-by-Step Methodology

- Activation: In a reaction vessel, dissolve 4-Chloro-4'-fluorobutyrophenone (1.0 equiv) and KI (0.1 equiv) in MEK. Stir at

for 30 minutes to generate the reactive iodo-intermediate in situ.
- Addition: Add 1-(2-Methoxyphenyl)piperazine-d4 (1.1 equiv) and

(3.0 equiv).
- Reaction: Reflux the mixture (

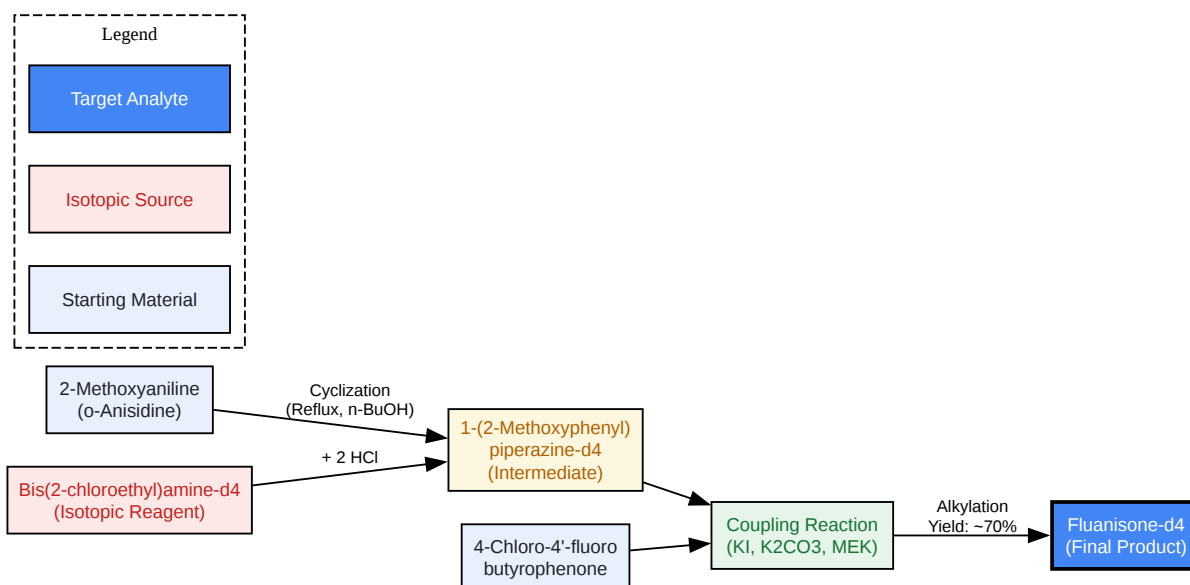
) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 95:5) or HPLC.[2]
- Quench: Cool to room temperature and filter the solids.
- Extraction: Concentrate the filtrate. Redissolve in EtOAc and wash with water (

) and brine (

).
- Salt Formation (Optional but Recommended): Dissolve the free base in ethanol and add ethanolic

dropwise to precipitate **Fluanisone-d4** Hydrochloride. This ensures higher stability for storage.

Part 3: Visualization of the Synthesis Workflow



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Figure 1: Convergent synthesis pathway for **Fluanisone-d4** utilizing a deuterated bis-alkylating agent.

Part 4: Isotopic Purity & Validation

To ensure the material is suitable for regulated bioanalysis (GLP standards), the following validation criteria must be met.

Isotopic Enrichment Calculation (MS)

Analyze the final product using High-Resolution Mass Spectrometry (HRMS) or Q-TOF.

Isotope	Mass Shift	Target Abundance	Limit
D0 (Native)	M+0	< 0.5%	Must be minimized to prevent interference with analyte
D1 - D3	M+1 to M+3	< 5.0%	Incomplete deuteration indicators
D4 (Target)	M+4	> 98.0%	Required for quantitative accuracy

Calculation:

NMR Characterization

¹H-NMR (400 MHz,

):

- Diagnostic Signal: The piperazine protons (usually appearing as multiplets at 3.0–3.2 ppm) should be significantly integrated lower or absent compared to the native standard.
- Integration Check:
 - Aromatic protons (Fluorophenyl): Integrates to 4H.
 - Aromatic protons (Methoxyphenyl): Integrates to 4H.
 - Methoxy group (): Singlet at 3.8 ppm, integrates to 3H.
 - Piperazine Ring: Should integrate to ~4H (only the protons adjacent to the N-alkyl chain remain if using bis(2-chloroethyl)amine-d4 which labels the carbons adjacent to the aniline nitrogen, or vice versa depending on the specific precursor. Correction: Bis(2-

chloroethyl)amine-d4 typically labels the ethylene bridges. If fully deuterated bis-chloro is used, all 8 piperazine protons are D. If using specific d4 precursors, verify position.)

- o Note on Commercial Standards: Most "d4" standards label the ethylene bridge adjacent to the aniline nitrogen. Thus, the NMR should show loss of the signal corresponding to the protons

to the aniline nitrogen.

Part 5: References

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